
3-iodo-5-methoxy-1H-indole
Descripción general
Descripción
“3-iodo-5-methoxy-1H-indole” is a compound that belongs to the class of organic compounds known as indoles . The molecular weight of this compound is 273.07 . It is a yellow to brown solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8INO/c1-12-6-2-3-9-7 (4-6)8 (10)5-11-9/h2-5,11H,1H3 . This indicates that the compound has a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, indole derivatives have been extensively explored in various chemical reactions .
Physical And Chemical Properties Analysis
“this compound” is a yellow to brown solid . It has a molecular weight of 273.07 . The compound has an InChI code of 1S/C9H8INO/c1-12-6-2-3-9-7 (4-6)8 (10)5-11-9/h2-5,11H,1H3 .
Aplicaciones Científicas De Investigación
Chemical Synthesis
3-Iodo-5-methoxy-1H-indole serves as a precursor in the synthesis of a variety of indole derivatives, which are important in pharmaceutical and chemical research. For instance, it has been used in the synthesis of 5-methoxy-3-(2- disopropy-amidogenl ethyl)-indole, demonstrating the versatility of indole derivatives in chemical synthesis processes. Factors such as reaction time, temperature, and solvent have significant impacts on the yield, highlighting the importance of optimizing synthesis conditions (Zha Xiao-lin, 2003).
Pharmacological Potential
Indole derivatives, including those related to this compound, have shown potential in pharmacological applications. For example, certain derivatives have been identified as potent and selective serotonin 6 (5-HT6) receptor antagonists, offering promise for the treatment of cognitive disorders such as Alzheimer's disease (R. Nirogi et al., 2017). This suggests that modifications of the this compound core could lead to significant therapeutic applications.
Antioxidant Properties
The indole-3-carbinol derivatives, which could be structurally related to this compound, have been studied for their antioxidant properties. These compounds are found to exhibit significant radical scavenging activities, indicating potential dietary applications in preventive and regenerative medicine (Q. Vo & A. Mechler, 2019).
Antimicrobial Activity
Derivatives of indole, synthesized from this compound, have been evaluated for antimicrobial potential. Such compounds have shown promising results as antimicrobial agents, suggesting the potential for the development of new antibiotics or antimicrobial compounds (B. M. Kalshetty et al., 2012).
Molecular Docking and Biological Prediction
Indole derivatives, including those related to this compound, have been subjected to molecular docking and biological prediction studies. These investigations help in understanding the interactions between indole derivatives and biological targets, facilitating the design of molecules with improved efficacy and specificity for various biological applications (Nadia G. Haress et al., 2016).
Mecanismo De Acción
Target of Action
3-Iodo-5-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . They show various biologically vital properties .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound might also interact with similar biochemical pathways.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and lipophilicity, can influence its pharmacokinetics .
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution .
Propiedades
IUPAC Name |
3-iodo-5-methoxy-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c1-12-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUXXVNWIXWXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311383 | |
| Record name | 3-Iodo-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85092-86-0 | |
| Record name | 3-Iodo-5-methoxy-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85092-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




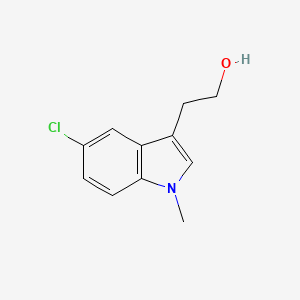
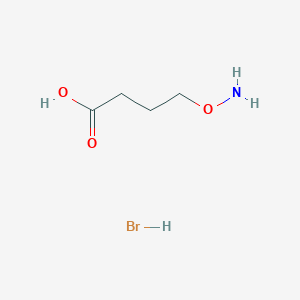
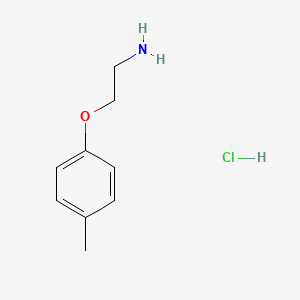

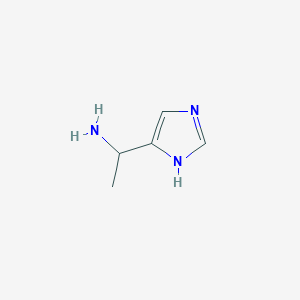

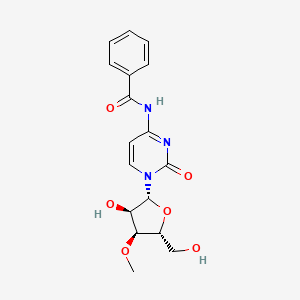
![3,5-Dichloro-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde](/img/structure/B3288138.png)


![2-[2-(Trifluoromethyl)phenoxy]ethanamine](/img/structure/B3288154.png)
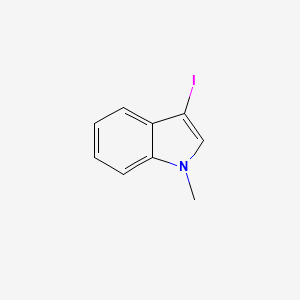
![3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B3288166.png)